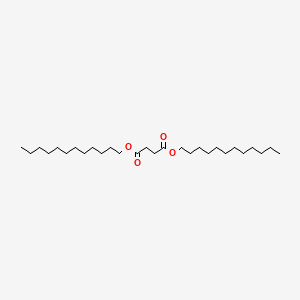
5-Formylsalicylic acid
説明
5-Formylsalicylic acid is a monohydroxybenzoic acid in which a benzoic acid nucleus is substituted at positions 2 and 5 by a formyl group and a hydroxy group respectively . It is a member of benzaldehydes, a monohydroxybenzoic acid, and a member of phenols . It is functionally related to salicylic acid .
Synthesis Analysis
5-Formylsalicylic acid can be synthesized by reacting sodium hydroxide with hydrogen chloride gas in a neutral pH environment . It can also be used in the synthesis of 5-(benzimidazolium-2-yl)salicylate by reacting with o-phenylenediamine .Molecular Structure Analysis
The molecular formula of 5-Formylsalicylic acid is C8H6O4 . It is a monohydroxybenzoic acid in which a benzoic acid nucleus is substituted at positions 2 and 5 by a formyl group and a hydroxy group respectively .Chemical Reactions Analysis
5-Formylsalicylic acid participates in the formation of chelation ion exchange resins . It has been used in the development of chemical sensors based on mesoporous silica nanotubes (MSNTs) for the quick detection of Fe(III) ions .Physical And Chemical Properties Analysis
5-Formylsalicylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 361.2±32.0 °C at 760 mmHg, and a flash point of 186.5±21.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .科学的研究の応用
Environmental Science: Detection of Iron Ions
5-Formylsalicylic acid is utilized in the development of chemical sensors for the rapid detection of Fe(III) ions in environmental samples. These sensors, based on mesoporous silica nanotubes modified with 5-Formylsalicylic acid, change color upon contact with Fe(III) ions, allowing for visual and spectrophotometric detection .
Pharmaceuticals: Spectrophotometric Analysis
In pharmaceuticals, 5-Formylsalicylic acid plays a role in the spectrophotometric and fluorometric determination of Fe(III) ions. This application is critical for ensuring the safety and efficacy of pharmaceutical products by monitoring iron levels .
Analytical Chemistry: Nanosensor Development
Analytical chemistry benefits from 5-Formylsalicylic acid through the creation of nanosensors for detecting specific ions. These sensors are designed for quick response and high sensitivity, which is essential for accurate and timely analytical results .
Materials Science: Chelation Ion Exchange Resins
5-Formylsalicylic acid is involved in the formation of chelation ion exchange resins. These resins are important for separating ions based on their charge, size, and affinity, which has applications in water treatment and purification processes .
Biochemistry: Plant Growth and Stress Response
In biochemistry, salicylic acid derivatives, including 5-Formylsalicylic acid, are known to play a role in plant growth regulation and stress response. They are involved in the signaling pathways that activate plant defenses against pathogens and environmental stresses .
Agriculture: Enhancing Plant Tolerance
Agriculturally, 5-Formylsalicylic acid is used to enhance plant tolerance to salinity and other stress factors. It has been shown to improve growth characteristics in crops like tomatoes when applied via foliar sprays, contributing to better yield and resilience against adverse conditions .
Horticulture: Induction of Flowering
5-Formylsalicylic acid induces flowering in ornamental plants, providing a method for physiological regulation in horticulture. This application is particularly valuable for controlling the blooming period of plants for commercial and aesthetic purposes .
Crop Production: Yield and Quality Improvement
In crop production, the application of 5-Formylsalicylic acid can lead to increased yields and improved crop quality. It enhances anabolism, grain weight, and the number of grains, which is beneficial for agricultural productivity .
Safety and Hazards
作用機序
Target of Action
5-Formylsalicylic acid is a derivative of salicylic acid . Salicylic acid directly and irreversibly inhibits COX-1 and COX-2 . These are enzymes involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
It is known that salicylic acid, from which 5-formylsalicylic acid is derived, inhibits the phosphohydrolase activity of ptp1b . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Biochemical Pathways
The inhibition of cox-1 and cox-2 by salicylic acid leads to a decrease in the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain, and fever responses in the body .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of salicylic acid, its parent compound, are well-known . Salicylic acid is rapidly absorbed in the stomach and small intestine, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that salicylic acid has analgesic and anti-inflammatory activity . This is due to its ability to inhibit the production of prostaglandins and thromboxanes, which are involved in pain and inflammation responses .
特性
IUPAC Name |
5-formyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFOFWMEPQCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210608 | |
| Record name | 5-Formylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylsalicylic acid | |
CAS RN |
616-76-2 | |
| Record name | 5-Formylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 616-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 616-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Formylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FORMYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V3W745T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)
![2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-](/img/structure/B1198140.png)







![2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-cyclopentylpropanamide](/img/structure/B1198152.png)
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)

